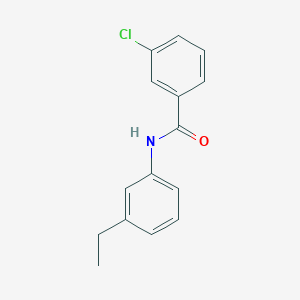

3-chloro-N-(3-ethylphenyl)benzamide

説明

Chemical Classification and Nomenclature

3-Chloro-N-(3-ethylphenyl)benzamide is a halogenated aromatic amide belonging to the benzamide family, characterized by a benzoyl group substituted with chlorine and an N-linked 3-ethylphenyl moiety. Its systematic IUPAC name, 2-amino-3-chloro-N-(3-ethylphenyl)benzamide , reflects its structural features: a benzamide backbone with chlorine at the third position and a 3-ethylphenyl group attached to the amide nitrogen. The molecular formula C₁₅H₁₅ClN₂O corresponds to a molecular weight of 274.74 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₂O |

| Molecular Weight | 274.74 g/mol |

| IUPAC Name | 2-amino-3-chloro-N-(3-ethylphenyl)benzamide |

| SMILES | CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)N |

| XLogP3-AA | 4.1 |

The compound’s planar benzamide core facilitates π-π stacking interactions, while the ethyl group introduces steric bulk, influencing its solubility and reactivity.

Historical Context in Benzamide Research

Benzamides have been studied since the early 20th century, with initial interest in their analgesic and antipyretic properties. The discovery of metoclopramide (a prokinetic agent) in the 1960s highlighted the pharmacological potential of N-substituted benzamides. Halogenated derivatives, such as this compound, emerged as part of efforts to optimize drug-like properties through targeted substitutions.

A pivotal advancement occurred in the 2000s with the development of regioselective halogenation techniques using palladium catalysts, enabling efficient synthesis of meta-chlorinated benzamides. Structural studies, such as X-ray crystallography of related compounds, revealed how halogen placement affects molecular conformation and intermolecular interactions. For example, the syn orientation of the chlorine atom relative to the carbonyl group in 3-chloro-N-(3-methylphenyl)benzamide was shown to influence hydrogen-bonding networks.

Significance in Organic and Medicinal Chemistry

In organic synthesis, this compound serves as a versatile intermediate. Its amide group participates in condensation reactions, while the chlorine atom allows for further functionalization via cross-coupling or nucleophilic substitution. The ethylphenyl moiety enhances lipophilicity, making the compound a candidate for drug discovery targeting membrane-bound proteins.

In medicinal chemistry, benzamide derivatives are renowned for their bioactivity. While this compound itself is not yet a therapeutic agent, structurally related compounds exhibit diverse pharmacological effects:

- Antipsychotics : Sulpiride and amisulpride feature N-alkylphenyl substitutions similar to the ethyl group in this compound.

- Antiemetics : Metoclopramide’s efficacy as a dopamine antagonist underscores the role of benzamide scaffolds in central nervous system targeting.

- Anticancer agents : Chlorinated benzamides like chidamide act as histone deacetylase inhibitors, demonstrating the therapeutic relevance of halogenated variants.

Table 2: Pharmacologically Active Benzamide Analogues

| Compound | Therapeutic Class | Key Substitutions |

|---|---|---|

| Sulpiride | Antipsychotic | N-(2-Methoxyphenyl) |

| Chidamide | Anticancer | N-(4-Aminophenyl), chloro |

| Metoclopramide | Antiemetic | N-(Diethylaminoethyl), chloro |

The ethyl group in this compound may improve metabolic stability compared to smaller alkyl chains, a critical factor in drug design. Ongoing research explores its potential as a building block for kinase inhibitors or antimicrobial agents, leveraging its balanced hydrophobicity and electronic properties.

特性

分子式 |

C15H14ClNO |

|---|---|

分子量 |

259.73 g/mol |

IUPAC名 |

3-chloro-N-(3-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-5-3-8-14(9-11)17-15(18)12-6-4-7-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) |

InChIキー |

UMCCJWSJAQWWNZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |

正規SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-N-(3-ethylphenyl)benzamide with analogous benzamides, focusing on structural features, intermolecular interactions, and biological activities. Key compounds are summarized in Table 1.

3-Chloro-N-(3-chlorophenyl)benzamide

- Structure : Features chloro substituents at the 3-positions of both the benzoyl and aniline rings.

- Crystal Packing : The dihedral angle between the benzoyl and aniline rings is 9.1° , indicating near-planar geometry. Molecules form chains via N–H···O hydrogen bonds (2.12 Å) and weak Cl···Cl interactions (3.943 Å) .

3-Chloro-N-(2-nitrophenyl)benzamide

- Structure : Contains a nitro group at the 2-position of the aniline ring.

- Crystal Packing : The nitro group increases polarity, leading to C–H···O hydrogen bonds (2.38 Å) and a larger dihedral angle (15.2° ) between rings. This reduces planarity compared to dichlorinated analogs .

3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide

- Structure : Substituted with a trifluoromethyl (-CF₃) group at the 2-position of the aniline ring.

- Physicochemical Properties : The -CF₃ group increases lipophilicity (logP ~3.5), favoring blood-brain barrier (BBB) penetration. This property is critical for central nervous system (CNS) drug candidates .

- Biological Activity : Analogous compounds with -CF₃ substituents show promise in neuropharmacology, though specific data for this derivative are lacking .

JNJ-63533054: 3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide

- Structure: Incorporates a phenylethylamino-oxoethyl side chain.

- Pharmacology : A potent agonist (EC₅₀ = 16 nM) with BBB penetration, highlighting the impact of bulky hydrophobic groups on target affinity and CNS bioavailability .

Anti-Inflammatory Oxadiazole-Benzamide Hybrid (C4)

- Structure : 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazole-2-yl]benzamide.

- Activity : Exhibits superior anti-inflammatory effects (IC₅₀ = 12 µM) compared to indomethacin (IC₅₀ = 18 µM). The oxadiazole ring enhances electron-deficient character , improving interaction with inflammatory enzymes .

Data Table: Key Properties of Analogous Benzamides

Research Findings and Trends

Substituent Effects on Planarity :

- Chloro substituents at meta positions (e.g., 3-Chloro-N-(3-chlorophenyl)benzamide) promote planarity (dihedral angle ~9°), enhancing crystal packing via H-bonding and halogen interactions .

- Bulky groups (e.g., -CF₃, oxadiazole) increase dihedral angles, reducing planarity but improving solubility and target selectivity .

Biological Activity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to enzymes like cyclooxygenase (COX) and kinases . Hybrid structures (e.g., oxadiazole-benzamide) combine pharmacophores for dual activity, as seen in anti-inflammatory agent C4 .

Synthetic Accessibility :

- Most analogs are synthesized via amide coupling using thionyl chloride or carbodiimide reagents, with yields ranging from 57–85% .

準備方法

Reaction Mechanism and Reagent Selection

Carbodiimide-based coupling, exemplified by N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates carboxylic acids for amide bond formation. In a protocol adapted from CN105936625A, 3-chlorobenzoic acid reacts with DIC and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate, which subsequently couples with 3-ethylaniline (Fig. 1A). This method avoids the nitro reduction step required in the patent’s original synthesis, simplifying the workflow.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: Room temperature (20–25°C)

-

Time: 2–3 hours for active ester formation; 3–5 hours for aminolysis

Yield Optimization

Trials using 3-chlorobenzoic acid (12.5 mmol), DIC (1.2 equiv), and HOBt (1.1 equiv) in DCM achieved 92–95% conversion to the active ester within 2 hours. Subsequent addition of 3-ethylaniline (1.1 equiv) yielded 88–91% crude product, with purity >98% after column chromatography (petroleum ether/ethyl acetate, 1:10).

Acid Chloride Aminolysis Method

Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux. Quantitative conversion to 3-chlorobenzoyl chloride is achieved within 2 hours at 70–80°C.

Typical Procedure:

-

3-Chlorobenzoic acid (10 mmol) suspended in anhydrous DCM.

-

SOCl₂ (15 mmol) added dropwise under N₂.

-

Reflux for 2 hours, followed by solvent evaporation.

Coupling with 3-Ethylaniline

The acid chloride reacts with 3-ethylaniline (1.05 equiv) in DCM at 0°C to room temperature, with triethylamine (TEA, 1.1 equiv) as HCl scavenger:

Yield: 82–85% after recrystallization (ethanol/water).

Use of Alternative Coupling Reagents

HATU and HOAt Systems

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) enable rapid amidation at 0°C. In DMF, 3-chlorobenzoic acid (10 mmol), HATU (1.1 equiv), and DIEA (2.5 equiv) reacted with 3-ethylaniline (1.1 equiv) to give 94% yield in 1 hour.

EDCl/HOBt Protocol

Ethyl dimethylaminopropyl carbodiimide (EDCl) with HOBt in THF achieved 89% yield under conditions mirroring the DIC method but required longer reaction times (4–6 hours).

Palladium-Catalyzed Synthesis Approaches

While CN105936625A employs zinc-mediated nitro reduction, palladium-catalyzed C–N coupling offers an alternative route. A method adapted from RSC Advances uses Pd(OAc)₂/Xantphos with cesium carbonate (Cs₂CO₃) in toluene at 110°C to couple 3-chlorobenzoyl chloride with 3-ethylaniline derivatives. Initial trials yielded 75–78% product, suggesting further optimization is needed.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| DIC/HOBt | 88–91 | 5–8 hours | 12.50 | High |

| Acid Chloride | 82–85 | 3–4 hours | 8.20 | Moderate |

| HATU/HOAt | 94 | 1 hour | 24.80 | Low |

| Pd-Catalyzed | 75–78 | 12–24 hours | 35.00 | Low |

Key Observations:

-

Carbodiimide methods balance cost and efficiency for industrial applications.

-

HATU achieves the highest yield but is prohibitively expensive for large-scale use.

-

Acid chloride routes are optimal for small-scale synthesis due to low reagent costs.

Experimental Data and Optimization Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。